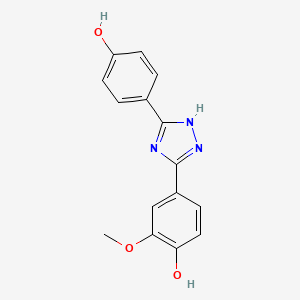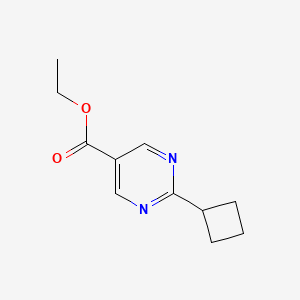
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(6-(Diisopropylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle est un composé organique appartenant à la classe des carboxylates de pipéridine. Ce composé est souvent utilisé comme intermédiaire en synthèse organique et a des applications dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(6-(Diisopropylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle implique généralement la réaction de la 2-(6-(diisopropylamino)pyridin-3-yl)pipéridine avec le chloroformate de tert-butyle. La réaction est effectuée sous atmosphère inerte, généralement d'azote, afin d'éviter toute réaction secondaire indésirable. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures jusqu'à ce que la réaction soit terminée. Le produit est ensuite purifié en utilisant des techniques standard telles que la chromatographie sur colonne.
Méthodes de production industrielle
Dans un contexte industriel, la production de 2-(6-(Diisopropylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle peut impliquer des réactions en lots à grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. Les conditions de réaction sont optimisées pour garantir une pureté et un rendement élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(6-(Diisopropylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe tert-butyle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de pipéridine substitués.
Applications de la recherche scientifique
Le 2-(6-(Diisopropylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Science des matériaux : Utilisé dans le développement de matériaux avancés aux propriétés spécifiques.
Recherche biologique : Employé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.
Chimie industrielle : Utilisé dans la synthèse de produits agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(6-(Diisopropylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, affectant diverses voies biochimiques. Le mécanisme exact dépend de l'application et de la molécule cible spécifiques.
Applications De Recherche Scientifique
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(6-Aminopyridin-3-yl)pipérazine-1-carboxylate de tert-butyle
- 3-ylcarbamate de tert-butyle 2,6-dioxopipéridine
Unicité
Le 2-(6-(Diisopropylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle est unique en raison de sa structure spécifique, qui confère des propriétés chimiques et physiques distinctes. Son groupe diisopropylamino améliore sa lipophilie et sa capacité à interagir avec les poches hydrophobes dans les molécules cibles, ce qui en fait un intermédiaire précieux dans la conception et le développement de médicaments.
Propriétés
Formule moléculaire |
C21H35N3O2 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
tert-butyl 2-[6-[di(propan-2-yl)amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H35N3O2/c1-15(2)24(16(3)4)19-12-11-17(14-22-19)18-10-8-9-13-23(18)20(25)26-21(5,6)7/h11-12,14-16,18H,8-10,13H2,1-7H3 |
Clé InChI |
AQESWKWTXXYMCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)






